molecular formula C13H20N2O B2386061 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine CAS No. 791600-98-1

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine

Cat. No.: B2386061
CAS No.: 791600-98-1
M. Wt: 220.316
InChI Key: SNAJCUMTTLXNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine is an organic compound that belongs to the class of phenethylamines It features a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The intermediate is then subjected to further reactions, such as alkylation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-2-pyrrolidin-1-ylethanamine.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-Methylphenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(9-12)13(10-14)15-7-2-3-8-15/h4-6,9,13H,2-3,7-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJCUMTTLXNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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